5-Chloro-N1-methylbenzene-1,2-diamine
Overview
Description
5-Chloro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . It is also known by other names such as 4-chloro-N2-methyl-benzene-1,2-diamine and 2-amino-5-chloro-N-methylaminobenzene . This compound is characterized by the presence of a chlorine atom and a methyl group attached to a benzene ring with two amine groups.
Preparation Methods
The synthesis of 5-Chloro-N1-methylbenzene-1,2-diamine typically involves the chlorination of N1-methylbenzene-1,2-diamine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Chloro-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Scientific Research Applications
5-Chloro-N1-methylbenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-N1-methylbenzene-1,2-diamine can be compared with other similar compounds such as:
N1-methylbenzene-1,2-diamine: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
5-Chloro-N1-ethylbenzene-1,2-diamine: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
4-Chloro-N2-methyl-o-phenylenediamine: Another isomer with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-N-methylbenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKCZOYKZRSPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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